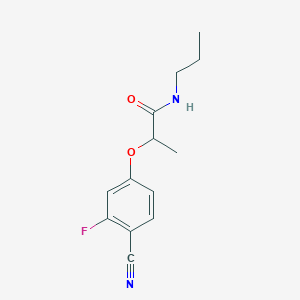
2-(4-cyano-3-fluorophenoxy)-N-propylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyano-3-fluorophenoxy)-N-propylpropanamide, commonly known as CFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPP belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.
科学研究应用
CFPP has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. CFPP has also been studied for its potential use in hormone replacement therapy for men and women.
作用机制
CFPP selectively binds to androgen receptors in the body, leading to an increase in muscle mass and bone density. It also has a positive effect on lipid metabolism and insulin sensitivity, which makes it a potential treatment option for metabolic disorders.
Biochemical and Physiological Effects:
CFPP has been shown to increase muscle mass and bone density in animal studies. It also has a positive effect on lipid metabolism and insulin sensitivity. However, further studies are needed to determine its long-term effects on these parameters.
实验室实验的优点和局限性
One of the advantages of CFPP is its selective binding to androgen receptors, which makes it a potentially safer alternative to traditional androgen therapy. However, its long-term effects and potential side effects are still unknown. CFPP is also a relatively new compound, and more research is needed to determine its optimal dosage and administration.
未来方向
There are several future directions for CFPP research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. CFPP may also have applications in the treatment of certain types of cancer, as some studies have shown that it has anti-tumor properties. Additionally, more research is needed to determine the optimal dosage and administration of CFPP for therapeutic use.
合成方法
The synthesis of CFPP involves several steps, including the reaction of 3-fluoro-4-nitrophenol with propylamine to form 3-fluoro-4-nitrophenylpropylamine. This intermediate is then reacted with 4-cyanophenol in the presence of a base to form CFPP. The purity of the final product is ensured by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-(4-cyano-3-fluorophenoxy)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-6-16-13(17)9(2)18-11-5-4-10(8-15)12(14)7-11/h4-5,7,9H,3,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEOVBJEESYZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=C(C=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

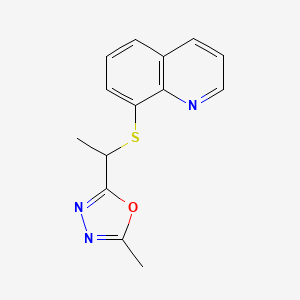
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
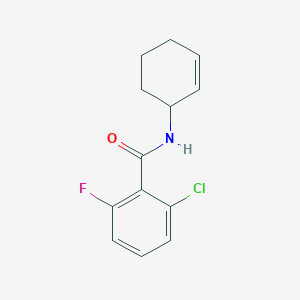
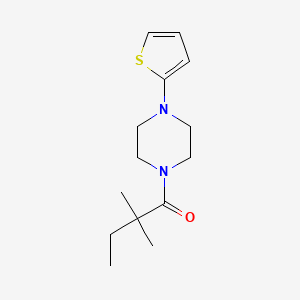
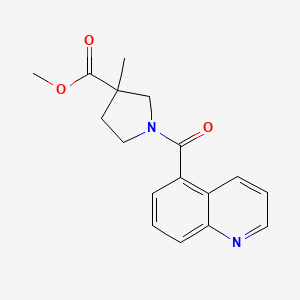
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)

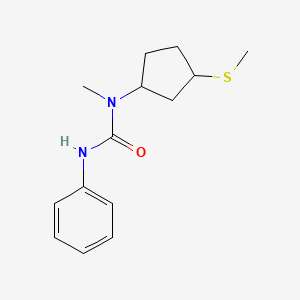
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
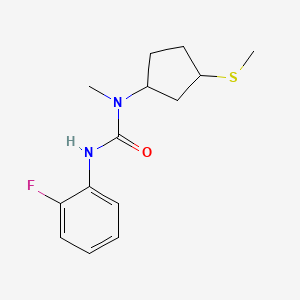
![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)